
4-(4-Cyanobenzyl)piperidine hydrochloride
Overview
Description
4-(4-Cyanobenzyl)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is commonly used in medical research for its potential therapeutic effects and in industrial research for its use in manufacturing processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Cyanobenzyl)piperidine hydrochloride typically involves the reaction of piperidine with 4-cyanobenzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form using hydrochloric acid .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety. The use of automated systems also ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
4-(4-Cyanobenzyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the benzyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
4-(4-Cyanobenzyl)piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 4-(4-Cyanobenzyl)piperidine hydrochloride involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-(4-Cyanobenzyl)piperidine hydrochloride can be compared with other piperidine derivatives, such as:
Piperine: A natural alkaloid found in black pepper, known for its bioavailability-enhancing properties.
Piperidine: The parent compound, widely used in organic synthesis and as a precursor for various pharmaceuticals.
1-(4-Fluorobenzyl)piperidine: A synthetic derivative with potential antimalarial activity
This compound stands out due to its unique combination of a cyanobenzyl group and a piperidine ring, which imparts specific chemical and biological properties that are valuable in research and industrial applications.
Biological Activity
4-(4-Cyanobenzyl)piperidine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a piperidine ring substituted with a cyanobenzyl group, which contributes to its unique biological profile. The molecular formula is CHClN and it has a molecular weight of approximately 226.7 g/mol.
The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Its mechanism can be summarized as follows:
- Target Interaction : The compound exhibits affinity for certain kinases, influencing pathways such as the PI3K-AKT pathway, which is crucial in cell proliferation and survival.
- Enzyme Inhibition : It acts as an inhibitor for specific enzymes, potentially modulating their activity and affecting downstream signaling events.
Antitumor Activity
Research indicates that this compound demonstrates significant antitumor activity in various cancer models. For instance:
- In vitro studies have shown that the compound inhibits the growth of human tumor cell lines, suggesting its potential as an anticancer agent.
- In vivo studies using xenograft models demonstrated tumor growth inhibition at tolerable doses.
Antibacterial Activity
The compound has also been evaluated for antibacterial properties:
- Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 2 to 4 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, indicating strong antibacterial efficacy comparable to standard antibiotics like norfloxacin.
Case Studies
- Antitumor Efficacy : A study conducted on mice with implanted tumors showed that administration of this compound resulted in a significant reduction in tumor size compared to control groups, with minimal side effects observed.
- Cellular Assays : Various cellular assays demonstrated that the compound effectively modulates key signaling pathways involved in cancer progression, particularly through the inhibition of AKT phosphorylation.
Data Tables
Properties
IUPAC Name |
4-(piperidin-4-ylmethyl)benzonitrile;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2.ClH/c14-10-13-3-1-11(2-4-13)9-12-5-7-15-8-6-12;/h1-4,12,15H,5-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVVADSLOPUQJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CC=C(C=C2)C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20469933 | |
Record name | 4-(4-Cyanobenzyl)piperidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20469933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
333987-04-5 | |
Record name | 4-(4-Cyanobenzyl)piperidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20469933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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